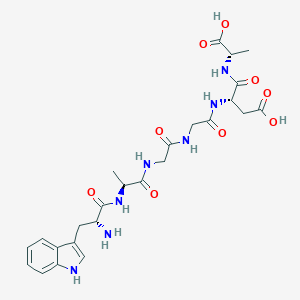
delta-Sleep-inducing peptide (1-6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta-Sleep-inducing peptide (1-6), also known as Delta-Sleep-inducing peptide (1-6), is a useful research compound. Its molecular formula is C25H33N7O9 and its molecular weight is 575.6 g/mol. The purity is usually 95%.
The exact mass of the compound delta-Sleep-inducing peptide (1-6) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Delta Sleep-Inducing Peptide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality delta-Sleep-inducing peptide (1-6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about delta-Sleep-inducing peptide (1-6) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Effects on Sleep Architecture
Research has primarily focused on DSIP's role in enhancing sleep quality. In a double-blind study involving chronic insomniacs, DSIP administration resulted in improved sleep efficiency and reduced sleep latency compared to placebo. However, the effects were modest and may not be clinically significant .
Table 1: Summary of Sleep Studies Involving DSIP
Anticonvulsant Effects
DSIP has demonstrated potential as an anticonvulsant agent. In studies involving rats with induced epilepsy, DSIP significantly reduced both the incidence and duration of seizures, suggesting a protective role against convulsive disorders .
Motor Function Recovery
Recent research indicates that DSIP may aid in motor function recovery following neurological injuries, such as strokes. In a study involving stroke-induced rats, intranasal administration of DSIP improved motor outcomes significantly .
Stress Response Modulation
DSIP has been implicated in stress response regulation. It appears to decrease basal corticotropin levels and block its release, suggesting a role in managing stress-related physiological changes . Furthermore, it may act as a stress-limiting factor by enhancing resilience against acute emotional stressors .
Substance Dependence Treatment
One of the promising applications of DSIP is in treating substance dependence. Clinical trials have indicated that DSIP can alleviate withdrawal symptoms in patients with opiate and alcohol dependence, with reports showing symptom relief in up to 97% of opiate-dependent individuals .
Potential for Anesthesia Adjuncts
Studies have explored the use of DSIP as an adjunct to anesthesia. However, findings suggest that it may increase heart rate and reduce anesthetic depth instead of enhancing sedation, indicating that further research is needed to clarify its role in anesthetic protocols .
特性
CAS番号 |
103122-89-0 |
|---|---|
分子式 |
C25H33N7O9 |
分子量 |
575.6 g/mol |
IUPAC名 |
(3S)-3-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H33N7O9/c1-12(30-23(38)16(26)7-14-9-27-17-6-4-3-5-15(14)17)22(37)29-10-19(33)28-11-20(34)32-18(8-21(35)36)24(39)31-13(2)25(40)41/h3-6,9,12-13,16,18,27H,7-8,10-11,26H2,1-2H3,(H,28,33)(H,29,37)(H,30,38)(H,31,39)(H,32,34)(H,35,36)(H,40,41)/t12-,13-,16+,18-/m0/s1 |
InChIキー |
AHEJFFMYYXEMQB-UALQAHIBSA-N |
SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
正規SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
配列 |
WAGGDA |
同義語 |
delta sleep-inducing peptide (1-6) DSIP (1-6) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















